(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide

Description

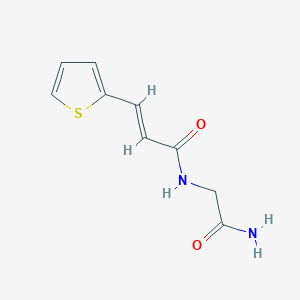

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-amino-2-oxoethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c10-8(12)6-11-9(13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H2,10,12)(H,11,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCROLPDCKUUCDX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved by reacting an appropriate acrylate with an amine under suitable conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Addition of the amino-oxoethyl group: This step may involve the use of a protected amino acid derivative, followed by deprotection and coupling with the acrylamide-thiophene intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. The thiophene moiety is known for its ability to interact with biological targets, making it a candidate for developing anticancer agents. Studies have shown that derivatives of thiophene-based acrylamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Materials Science

2.1 Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers. These polymers can possess unique electrical and optical properties due to the presence of the thiophene group, which is known for its conductivity and light absorption characteristics. Such materials are promising for applications in organic electronics, including organic solar cells and conductive films .

2.2 Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with enhanced properties. The incorporation of thiophene units can improve the adhesion strength and durability of the coatings, making them suitable for industrial applications where resistance to environmental factors is crucial .

Biological Research

3.1 Protein Interaction Studies

Recent studies have employed this compound as a probe in fragment-based drug discovery approaches. Its ability to selectively bind to target proteins facilitates the mapping of protein-protein interactions and the identification of potential drug targets .

3.2 Enzyme Inhibition

The compound has been explored as an enzyme inhibitor in biochemical assays. For instance, it has shown potential in inhibiting specific proteases involved in disease pathways, highlighting its role as a lead compound for therapeutic development .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thiophene ring and acrylamide moiety may play key roles in these interactions.

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Furan :

- Thiophene-containing compounds (e.g., DM497) exhibit higher lipophilicity (LogP = 3.52) compared to furan analogs (DM490: LogP = 3.17), enhancing brain permeability (LogBBB = 0.39 vs. 0.30) .

- Thiophene’s sulfur atom reduces electronegativity compared to furan’s oxygen, favoring interactions with hydrophobic receptor pockets .

N-Substituent Effects: The p-tolyl group in DM497 supports α7 nAChR potentiation, while N-methyl-p-tolyl in DM490 introduces steric hindrance, converting it into a negative modulator .

Receptor Modulation and Selectivity

- Mechanistic Divergence: DM497 and DM490 exhibit opposing effects on α7 nAChRs, highlighting the sensitivity of this receptor to minor structural changes .

- Peripheral vs.

Physicochemical and Pharmacokinetic Properties

| Property | DM497 | DM490 | PAM-2 | Query Compound (Predicted) |

|---|---|---|---|---|

| LogP | 3.52 | 3.17 | 2.97 | ~3.5 (higher H-bonding) |

| LogBBB | 0.39 | 0.30 | 0.095 | Moderate (0.2–0.4) |

| Brain Permeability | High | High | Low | Moderate to high |

- The query compound’s 2-amino-2-oxoethyl group may reduce LogBBB compared to DM497 due to increased polarity but improve aqueous solubility.

Biological Activity

(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with acrylamide structures. The general synthetic route includes:

- Formation of Thiophene-Acrylamide Linkage : The thiophene ring is reacted with an acrylamide derivative under controlled conditions, often using coupling agents.

- Functionalization : The amino and keto groups are introduced to enhance biological activity.

Table 1: Summary of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Direct Coupling | Thiophene, Acrylamide | Solvent A, 50°C | 85 |

| Nucleophilic Addition | Thiophene, Isocyanate | Room Temperature | 75 |

| Reductive Amination | Thiophene, Amine | 100°C, Pressure | 90 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to interact with cellular pathways involved in apoptosis, potentially through the modulation of mitochondrial function and reactive oxygen species (ROS) generation.

Case Study: Apoptosis Induction in K562 Cells

A study assessed the cytotoxic effects of this compound on K562 leukemia cells. Results indicated a dose-dependent increase in apoptosis markers with an IC50 value around 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

Table 2: Antimicrobial Activity Results

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus cereus | 10 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Research Findings

Recent studies have highlighted the compound's potential as a lead molecule for drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Fragment-Based Screening

Fragment-based drug discovery techniques have been applied to identify binding affinities of this compound with various biological targets. Notably, it showed promising interactions with enzymes involved in cancer progression.

Figure 1: Binding Affinities

Binding Affinities Graph

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via coupling reactions between acryloyl chloride derivatives and amine-containing precursors. For example, thiophene-containing acrylamides are often prepared using nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen). Catalytic systems like triethylamine or DMAP in anhydrous solvents (e.g., DMF or THF) are typical. Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How should researchers characterize the crystal structure of this compound, and which software tools are validated for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELXL for refinement, which allows for robust handling of hydrogen bonding and thermal displacement parameters. Validate results using R-factor convergence (<5%) and residual electron density maps .

Q. What spectroscopic techniques are essential for confirming the molecular structure and purity?

- Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (E/Z configuration) and functional groups (e.g., acrylamide carbonyl at ~165–170 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- HRMS : To verify molecular ion peaks and isotopic patterns.

- HPLC : For purity assessment (>95% recommended for biological studies) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting electronic properties and reactivity, and how do exchange-correlation functionals impact accuracy?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. The inclusion of exact exchange terms (e.g., in B3LYP) improves thermochemical accuracy, reducing errors in atomization energies to <3 kcal/mol. Basis sets like 6-31G(d,p) balance computational cost and accuracy. For excited-state properties (e.g., UV-Vis spectra), time-dependent DFT (TD-DFT) with CAM-B3LYP is recommended .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor modulation vs. no observed effect)?

- Answer :

- Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple concentrations.

- Receptor specificity screens : Use α7 nAChR or JAK2 kinase assays (e.g., patch-clamp electrophysiology or enzymatic inhibition tests) to confirm target engagement.

- Molecular docking : Compare binding poses with known modulators (e.g., PAM-2 derivatives) to identify critical interactions (e.g., hydrogen bonds with thiophene/acrylamide motifs).

- Control experiments : Validate assay conditions using reference compounds (e.g., etomidate for GABA receptors) .

Q. What strategies are effective for probing structure-activity relationships (SAR) in acrylamide derivatives targeting α7 nAChR or JAK2?

- Answer :

- Systematic substitution : Modify the thiophene ring (e.g., halogenation) or acrylamide side chain (e.g., methyl vs. phenyl groups).

- Pharmacophore modeling : Identify essential features (e.g., planar acrylamide backbone for π-π stacking).

- In vitro-in silico correlation : Use Free-Wilson analysis or 3D-QSAR to link structural changes to activity trends .

Q. How can photochemical reactivity be leveraged for functionalizing this compound in multicomponent reactions?

- Answer : UV irradiation (λ = 365 nm) in the presence of SO₂ and hydrazines enables sulfonylhydrazide formation without catalysts. Optimize solvent polarity (e.g., DMSO/water mixtures) and reaction time (≤12 hr) to control regioselectivity .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing discrepancies in experimental vs. computational data (e.g., bond lengths, reaction yields)?

- Answer :

- Bland-Altman plots : Assess systematic biases between SCXRD and DFT-predicted bond lengths.

- Multivariate regression : Identify factors (e.g., solvent polarity, temperature) affecting reaction yield variability.

- Error propagation analysis : Quantify uncertainties in kinetic parameters (e.g., kcat/KM) .

Q. How should researchers validate the stability of this compound under physiological conditions?

- Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hr. For oxidative stability, include catalase/SOD to simulate in vivo conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.